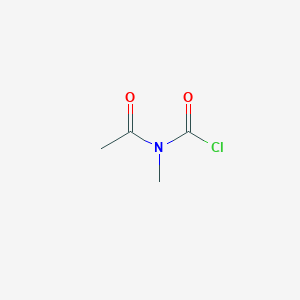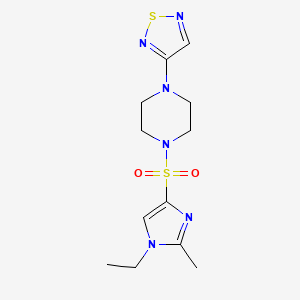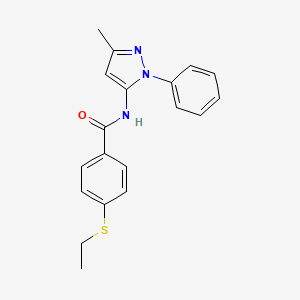![molecular formula C16H15NO5S B2818807 Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate CAS No. 866137-15-7](/img/structure/B2818807.png)
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the Malonic Ester Synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The process involves several steps: deprotonation to give an enolate, S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be similar to those of other malonic esters. Malonic esters are known to undergo reactions such as alkoxycarbonylation and alkylation . They can also be used to convert alkyl halides to carboxylic acids .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research on compounds structurally related to Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has focused on understanding their molecular configurations and intramolecular interactions. For example, a study on the molecular structure of 2‐[Bis(methoxycarbonyl)methylene]‐3‐phenyl‐1,3‐thiazolidine, a similar compound, highlighted a short intramolecular S...O interaction leading to a conjugation effect involving one of the carboxyl groups. This effect is confirmed by the dihedral angles between the carboxyl groups and the 1,3-thiazolidine ring, suggesting a half-chair conformation of the 1,3-thiazolidine moiety (Heinemann et al., 1994).
Synthetic Methodologies
Advancements in synthetic methodologies involving similar compounds have been significant. For instance, research on the enantioselective Michael-Proton Transfer-Lactamization process for Pyroglutamic Acid Derivatives led to the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, demonstrating a novel synthetic route involving Dimethyl 2-amino((4-methylphenyl)sulfonamido)malonate (Chaheine, 2021).
Molecular Structure Elucidation
The study of novel monohydrated 3-p-nitrophenylpyrazole derivatives derived from 1,3-diketone malonate, such as Dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, contributed to the understanding of molecular structures using techniques like NMR, single-crystal X-ray diffraction, and ab initio calculations. These studies provide insights into the spatial arrangements and electronic structures of these molecules (Jiménez-Cruz et al., 2003).
Chemical Properties and Reactivity
Research into the chemical properties and reactivity of related compounds, such as the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds in dialkyl malonates, sheds light on their stability and potential reactivity in various chemical environments. These studies are crucial for developing new synthetic routes and understanding the fundamental properties of these compounds (Zhang & Bordwell, 1994).
Conformational Studies
Conformational studies, such as those on diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, provide insights into the flexibility and dynamic behavior of these molecules in both solid and solution states. Understanding these aspects is vital for predicting their behavior in biological systems and potential applications in drug design (Saravanan et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQWYAGKIHJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)



![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)
![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)


![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)
